4-(1-Aminoethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

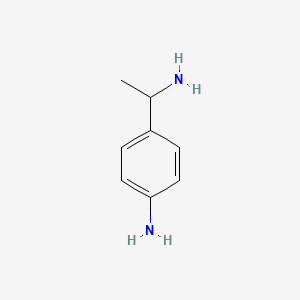

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPOZXUDJUBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574821 | |

| Record name | 4-(1-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-58-5 | |

| Record name | 4-(1-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)aniline from p-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-(1-Aminoethyl)aniline, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, p-aminoacetophenone. This document details and compares the most common and effective methodologies, including a two-step synthesis via an oxime intermediate and direct reductive amination strategies. For each method, detailed experimental protocols are provided, and quantitative data is summarized for comparative analysis.

Executive Summary

The transformation of p-aminoacetophenone to this compound is a key step in the synthesis of various biologically active compounds. The primary challenge lies in the selective conversion of the ketone functionality to a primary amine. This guide explores two principal strategies to achieve this transformation:

-

Two-Step Synthesis via an Oxime Intermediate: This reliable method involves the initial formation of p-aminoacetophenone oxime, which is subsequently reduced to the desired primary amine. This route offers high yields and well-established procedures.

-

Direct Reductive Amination: This approach seeks to accomplish the conversion in a single step by reacting p-aminoacetophenone with an ammonia source in the presence of a reducing agent. Key variations of this method include the Leuckart-Wallach reaction, catalytic hydrogenation, and the use of hydride reducing agents. While potentially more efficient in terms of step economy, optimization is often required to achieve high selectivity and yields.

This guide will provide the necessary data and protocols to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic methodologies, allowing for a clear comparison of their key parameters.

Table 1: Two-Step Synthesis via Oxime Intermediate

| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Aminoacetophenone Oxime | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | 60 | 6 | ~99% |

| 2 | This compound hydrochloride | 10% Pd/C, H₂, Concentrated HCl | Ethanol | Room Temperature | Not specified | High (not explicitly quantified)[1] |

Table 2: Direct Reductive Amination Methods

| Method | Nitrogen Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Leuckart-Wallach Reaction | Ammonium formate | Formic acid (from ammonium formate) | None (neat) | 160-185 | Several hours | Moderate to Good (substrate dependent) |

| Catalytic Hydrogenation | Ammonia | H₂ / Metal Catalyst (e.g., Pd/C, Raney Ni) | Methanol/Ethanol | Variable | Variable | Good to Excellent (substrate dependent) |

| Hydride Reduction | Ammonium acetate | Sodium cyanoborohydride | Methanol | Room Temperature | Several days | Moderate to Good (substrate dependent)[2] |

Experimental Protocols

Method 1: Two-Step Synthesis via Oxime Intermediate

This method is a robust and high-yielding route to this compound.

Step 1: Synthesis of p-Aminoacetophenone Oxime

-

Materials:

-

p-Aminoacetophenone (5 g)

-

Hydroxylamine hydrochloride (4.18 g)

-

Sodium acetate (9.93 g)

-

Ethanol (80 ml)

-

Water (40 ml)

-

Ethyl acetate (120 ml)

-

-

Procedure:

-

To a solution of p-aminoacetophenone (5 g) in ethanol (80 ml), add hydroxylamine hydrochloride (4.18 g) and sodium acetate (9.93 g).

-

Stir the reaction mixture at 60°C for 6 hours.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water (40 ml) and extract with ethyl acetate (3 x 40 ml).

-

Combine the organic layers and remove the ethyl acetate by rotary evaporation under reduced pressure to yield p-aminoacetophenone oxime as a pale yellowish solid (5.56 g, ~99% yield).

-

Step 2: Reduction of p-Aminoacetophenone Oxime to this compound hydrochloride

-

Materials:

-

p-Aminoacetophenone oxime (5.56 g)

-

10% Palladium on activated carbon (Pd/C) (784 mg)

-

Concentrated Hydrochloric Acid (20 ml)

-

Ethanol (50 ml)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Prepare a solution of p-aminoacetophenone oxime (5.56 g) and concentrated hydrochloric acid (20 ml) in ethanol (50 ml).

-

Subject the solution to hydrogenation at atmospheric pressure in the presence of 10% Pd/C (784 mg).

-

After the reaction is complete, filter the reaction solution to remove the catalyst.

-

Concentrate the filtrate to yield this compound hydrochloride as a white solid (7.5 g).[1]

-

Method 2: Direct Reductive Amination

Direct reductive amination offers a more streamlined approach to the synthesis of this compound. Below are representative protocols for common variations of this method.

Protocol 2a: Leuckart-Wallach Reaction (General Procedure)

This classical method uses ammonium formate as both the ammonia source and the reducing agent.[3][4]

-

Materials:

-

p-Aminoacetophenone

-

Ammonium formate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix p-aminoacetophenone with an excess of ammonium formate.

-

Heat the mixture to a temperature between 160-185°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, the resulting formamide intermediate is typically hydrolyzed by heating with aqueous acid (e.g., HCl) to yield the primary amine.

-

The product is then isolated by basification and extraction.

-

Protocol 2b: Reductive Amination using a Hydride Reducing Agent (Adapted from a general procedure)

This one-pot method utilizes a mild reducing agent that is selective for the imine intermediate formed in situ.[2]

-

Materials:

-

p-Aminoacetophenone

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

-

Procedure:

-

Dissolve p-aminoacetophenone and a large excess of ammonium acetate in methanol.

-

Add sodium cyanoborohydride to the solution.

-

Stir the mixture at room temperature. The reaction time can be lengthy, potentially several days, and should be monitored by an appropriate analytical method (e.g., TLC, GC-MS).

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is worked up by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

The organic layer is dried and concentrated to yield the crude product, which may require further purification.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and logical relationships described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic strategies.

References

An In-depth Technical Guide to 4-(2-Aminoethyl)aniline: Chemical Properties, Structure, and Applications

An important note on chemical nomenclature: Initial searches for "4-(1-Aminoethyl)aniline" yielded limited information, suggesting it is a less common isomer. The vast majority of available scientific literature pertains to 4-(2-Aminoethyl)aniline . This guide will therefore focus on the latter, a compound of significant interest in chemical synthesis and materials science.

Executive Summary

4-(2-Aminoethyl)aniline, also known as 4-aminophenethylamine, is a bifunctional organic molecule featuring both a primary aliphatic amine and a primary aromatic amine. This unique structure makes it a valuable building block in the synthesis of polymers and pharmaceutical intermediates. This document provides a comprehensive overview of its chemical and physical properties, structural information, and key experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

The fundamental properties of 4-(2-Aminoethyl)aniline are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

General and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 28-31 °C | [1][2] |

| Boiling Point | 103 °C at 0.3 mmHg | [1][2] |

| Density | 1.034 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.591 | [1][2] |

| Flash Point | 113 °C (closed cup) | [3] |

Identification and Structural Data

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(2-aminoethyl)aniline | [4][5] |

| Common Synonyms | 4-Aminophenethylamine, 2-(4-Aminophenyl)ethylamine | [5][6] |

| CAS Number | 13472-00-9 | [1][4][6] |

| Molecular Formula | C8H12N2 | [1][4][6] |

| Molecular Weight | 136.19 g/mol | [1][5][6] |

| SMILES String | NCCc1ccc(N)cc1 | [1][4][5] |

| InChI | 1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2 | [1][5] |

| InChIKey | LNPMZQXEPNWCMG-UHFFFAOYSA-N | [1][4][5] |

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 4-(2-Aminoethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are available and have been recorded on instruments such as the Varian A-60D.[5]

-

¹³C NMR: Data has been collected and is available for reference.[5]

Infrared (IR) Spectroscopy

-

FTIR: Spectra have been obtained using capillary cell (neat) techniques.[5]

-

ATR-IR: Attenuated Total Reflectance IR spectra are also available.[5]

Mass Spectrometry (MS)

-

GC-MS: Gas Chromatography-Mass Spectrometry data is available, with major fragments observed at m/z 106 and 107.[5]

Experimental Protocols

Synthesis of 4-(2-Aminoethyl)aniline

A documented method for the synthesis of 4-(2-Aminoethyl)aniline involves the reaction of potassium p-(2-aminoethyl)benzene sulfonate with potassium amide in liquid ammonia.[7]

Materials:

-

Anhydrous potassium p-(2-aminoethyl)benzene sulfonate (0.05 mole, 12 g)

-

Potassium amide (0.11 mole, 6.1 g)

-

Liquid ammonia (55 mL)

-

Water

-

Ether

-

200-mL autoclave

Procedure:

-

In a 200-mL autoclave, combine anhydrous potassium p-(2-aminoethyl)benzene sulfonate, potassium amide, and liquid ammonia.

-

Heat the sealed autoclave to 135 °C for 5 hours. The internal pressure will reach approximately 115 atm.

-

After the reaction period, cool the autoclave and carefully vent the ammonia.

-

Add 10 mL of water to the reaction mixture for hydrolysis.

-

Extract the product with ether.

-

Distill off the ether to yield crude 4-(2-aminoethyl)aniline.

-

Recrystallize the crude product from ether to obtain purified 4-(2-aminoethyl)aniline.

Expected Yield: 82.5%[7]

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis of 4-(2-Aminoethyl)aniline.

Reactivity and Applications in Drug Development

4-(2-Aminoethyl)aniline's bifunctionality makes it a versatile reagent. It is utilized in polycondensation reactions and for the chemical modification of materials such as silk fibroin to alter properties like hydrophilicity.[2][3]

Role as a Synthetic Building Block

The presence of two distinct amine groups allows for selective reactions, making it a valuable scaffold in medicinal chemistry. The aromatic amine can undergo reactions like diazotization, while the aliphatic amine is a good nucleophile for alkylation and acylation reactions.

Caption: Synthetic utility of 4-(2-Aminoethyl)aniline.

Biological Activity and Relevance

Recent studies have highlighted the interaction of 4-(2-Aminoethyl)aniline with dopamine receptors, suggesting its potential as a scaffold in the development of therapies for neurological conditions.[8] Furthermore, it has been employed as a pseudo-template in the creation of molecularly imprinted polymers for the selective separation and detection of dopamine, which is a significant application in analytical neurochemistry.[] Aniline derivatives are common in pharmaceuticals, though their metabolism can sometimes lead to toxicity.[10] The development of safer, aniline-like building blocks is an active area of research.[10]

Analytical Workflow

The characterization and quality control of 4-(2-Aminoethyl)aniline would typically follow a standard analytical workflow.

Caption: Analytical workflow for 4-(2-Aminoethyl)aniline.

Conclusion

4-(2-Aminoethyl)aniline is a versatile chemical compound with established utility in polymer science and emerging importance in neurochemical research and drug discovery. Its distinct chemical properties, stemming from its dual amine functionalities, provide a rich landscape for synthetic transformations. The data and protocols presented in this guide offer a solid foundation for researchers and developers working with this valuable molecule.

References

- 1. 4-(2-Aminoethyl)aniline 97 13472-00-9 [sigmaaldrich.com]

- 2. 4-(2-氨基)苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(2-氨基)苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(2-AMINOETHYL)ANILINE | CAS 13472-00-9 [matrix-fine-chemicals.com]

- 5. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy 4-(2-Aminoethyl)aniline hydrochloride | 102606-30-4 [smolecule.com]

- 10. news.umich.edu [news.umich.edu]

An In-depth Technical Guide to the Solubility of 4-(1-Aminoethyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the solubility characteristics of 4-(1-Aminoethyl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes predicted solubility information based on the known behavior of analogous aromatic amines. Furthermore, it offers comprehensive experimental protocols for researchers to determine precise solubility data. This guide is intended to be a foundational resource for professionals in chemistry and drug development requiring this information for formulation, synthesis, and purification processes.

Introduction

This compound is an aromatic amine containing both a primary aniline amine and a primary alkyl amine. This bifunctional nature, combining an aromatic ring with a short, amine-substituted ethyl side chain, dictates its physical and chemical properties, including its solubility. The molecule's structure suggests a degree of polarity due to the two amino groups capable of hydrogen bonding, while the phenyl group introduces significant nonpolar character.

Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development. Solubility dictates the choice of reaction media, recrystallization solvents, and solvents for analytical techniques such as chromatography. While specific, publicly available quantitative data for this compound is scarce, its solubility profile can be inferred from the general principles governing amines and similar aromatic compounds.[1][2][3] Amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[1] The presence of the aromatic ring suggests good solubility in other aromatic and moderately polar solvents.[2][3]

This guide presents a table of predicted solubilities and provides detailed experimental methods for their quantitative determination.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are based on the principle of "like dissolves like" and the known solubility characteristics of other aromatic amines, such as aniline.[3][4] The amino groups are expected to contribute to solubility in polar, protic solvents through hydrogen bonding, while the aromatic ring will favor interactions with nonpolar and aromatic solvents.

Disclaimer: The data in this table is predictive and not based on direct experimental measurement for this compound. It is intended for initial guidance and should be confirmed by experimental validation as described in Section 3.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amine groups. |

| Ketones | Acetone | Soluble | A moderately polar solvent effective for many organic compounds.[5] |

| Ethers | Diethyl Ether | Soluble | A common, relatively nonpolar solvent for a wide range of organic compounds.[5] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Common and effective solvents for aromatic organic compounds.[5] Primary amines are noted to be incompatible with chloroform and carbon tetrachloride.[2] |

| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solute will interact favorably with aromatic solvents.[3] |

| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The polarity from the two amine groups is likely to limit solubility in highly nonpolar, aliphatic solvents. |

| Water | Water | Slightly Soluble | The presence of two amine groups allows for hydrogen bonding, but the hydrophobic aromatic ring limits overall solubility. Solubility is expected to be pH-dependent, increasing significantly in acidic conditions due to the formation of soluble ammonium salts.[4][6] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The following method is a common approach for determining the solubility of a solid organic compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Equilibrium Solubility Determination Method

This method, often referred to as the "shake-flask" method, involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step 1: Sample Preparation

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.[7]

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Reaching Equilibrium

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

Step 3: Sample Separation

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining microscopic solid particles.

Step 4: Quantification

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV).

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor. The solubility is typically reported in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not readily found in published literature, a reliable predictive profile can be established based on its chemical structure and the known behavior of similar aromatic amines. It is predicted to be soluble in a range of polar and aromatic organic solvents and sparingly soluble in nonpolar aliphatic hydrocarbons. For applications requiring precise data, the detailed experimental protocol provided in this guide offers a robust method for quantitative solubility determination. This foundational knowledge is essential for the effective use of this compound in research and development.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the compound 4-(1-Aminoethyl)aniline. Due to the limited availability of specific experimental data in public databases, this document presents predicted spectral data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring this data are also provided, alongside a synthesis method for its hydrochloride salt.

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound, also known as 1-(p-aminophenyl)-ethylamine, involves a two-step process starting from p-aminoacetophenone. The first step is the formation of an oxime, followed by the reduction of the oxime to the desired amine.

The synthesis proceeds as follows[1]:

-

Oxime Formation: p-Aminoacetophenone is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol. The mixture is heated, and after workup, p-aminoacetophenone oxime is obtained.

-

Reduction to Amine: The p-aminoacetophenone oxime is then subjected to hydrogenation. This is typically carried out using a palladium on activated carbon (10% Pd/C) catalyst in the presence of concentrated hydrochloric acid in an ethanol solution. The reaction mixture is filtered and concentrated to yield 1-(p-aminophenyl)-ethylamine hydrochloride as a solid.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the compound's structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | Doublet | 2H | Ar-H (ortho to -CH(CH₃)NH₂) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.1 - 4.3 | Quartet | 1H | -CH(CH₃)NH₂ |

| ~ 3.5 - 4.0 | Broad Singlet | 2H | Ar-NH₂ |

| ~ 1.6 - 1.9 | Broad Singlet | 2H | -CH(CH₃)NH₂ |

| ~ 1.3 - 1.5 | Doublet | 3H | -CH(CH₃)NH₂ |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 148 | Ar-C (C-NH₂) |

| ~ 135 - 138 | Ar-C (C-CH(CH₃)NH₂) |

| ~ 128 - 130 | Ar-CH (ortho to -CH(CH₃)NH₂) |

| ~ 114 - 116 | Ar-CH (ortho to -NH₂) |

| ~ 50 - 55 | -CH(CH₃)NH₂ |

| ~ 24 - 27 | -CH(CH₃)NH₂ |

Infrared (IR) Spectroscopy

Primary aromatic amines exhibit characteristic IR absorption bands.[2][3][4]

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of Ar-NH₂ |

| 3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of alkyl -NH₂ |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1600 - 1650 | Strong | N-H bend (scissoring) of -NH₂ |

| 1500 - 1600 | Medium to Strong | Aromatic C=C ring stretch |

| 1250 - 1350 | Strong | Aromatic C-N stretch |

| 800 - 850 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an aromatic amine with an aminoethyl side chain.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₃]⁺ |

| 106 | Very High | [M - CH₂NH₂]⁺ |

| 93 | Moderate | [C₆H₅NH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts (e.g., to TMS at 0 ppm).

-

Infrared (IR) Spectroscopy Protocol

Objective: To identify the characteristic functional groups.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the neat liquid or solid this compound directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions (CO₂ and H₂O).

-

Sample Spectrum: Acquire the FTIR spectrum of the sample.

-

Typical parameters: 4000-400 cm⁻¹ range, resolution of 4 cm⁻¹, 16-32 scans.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature to ensure separation from any impurities (e.g., start at 100°C, ramp to 250°C).

-

-

MS Detection:

-

The eluent from the GC is introduced into the EI source of the mass spectrometer.

-

Acquire mass spectra over a range of m/z 50-300.

-

Typical EI energy: 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum corresponding to the GC peak of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow from synthesis to spectroscopic analysis and structure confirmation.

Caption: Experimental workflow for spectroscopic data acquisition.

References

The Strategic Integration of 4-(1-Aminoethyl)aniline as a Chiral Building Block in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental cornerstones in the construction of complex molecular architectures with specific stereochemistry, which is often critical for biological activity and therapeutic efficacy. Among these, 4-(1-Aminoethyl)aniline emerges as a versatile and valuable synthon. Its bifunctional nature, possessing both a primary aromatic amine and a chiral ethylamine moiety, allows for its incorporation into a diverse array of molecular scaffolds, including chiral ligands, catalysts, and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and synthetic applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Synthesis of Racemic this compound

The most common and efficient route to racemic this compound is a two-step process commencing from the readily available starting material, p-aminoacetophenone. The synthesis involves the formation of an oxime intermediate, followed by its reduction to the desired primary amine.

Experimental Protocol: Synthesis of this compound Hydrochloride[1]

Step 1: Synthesis of p-Aminoacetophenone Oxime

-

To a solution of p-aminoacetophenone (5 g) in ethanol (80 ml), add hydroxylamine hydrochloride (4.18 g) and sodium acetate (9.93 g).

-

Stir the reaction mixture at 60°C for 6 hours.

-

Remove the ethanol under reduced pressure.

-

Add water (40 ml) to the residue and extract with ethyl acetate (3 x 40 ml).

-

Combine the organic layers and remove the ethyl acetate by rotary evaporation to yield p-aminoacetophenone oxime as a pale yellowish solid.

Step 2: Synthesis of this compound Hydrochloride

-

Prepare a solution of p-aminoacetophenone oxime (5.56 g) and concentrated hydrochloric acid (20 ml) in ethanol (50 ml).

-

Subject the solution to hydrogenation at atmospheric pressure in the presence of 10% Palladium on carbon (Pd/C) (784 mg).

-

After the reaction is complete, filter the solution to remove the catalyst.

-

Concentrate the filtrate to yield this compound hydrochloride as a white solid.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is the most critical step in harnessing the potential of this compound as a chiral building block. Two primary methods are widely employed for the resolution of chiral amines: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

This classical resolution technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[1][2][3]

Resolving Agent: L-(+)-Tartaric acid is a commonly used and effective resolving agent for primary amines.

-

Dissolve racemic this compound in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric excess (ee) of the amine in the crystalline salt can be improved by recrystallization.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to a pH > 10.

-

Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| L-(+)-Tartaric Acid | Methanol | 42 | >95 |

Note: Data is representative for a similar chiral amine and may vary for this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.[4][5][6]

Enzyme: Candida antarctica lipase B (CAL-B) is a highly effective and commonly used enzyme for the resolution of chiral amines.

-

Dissolve racemic this compound in a suitable organic solvent (e.g., toluene or THF).

-

Add an acyl donor, such as ethyl acetate or isopropyl acetate.

-

Add the lipase (e.g., immobilized CAL-B).

-

Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the acylated and unreacted amine.

-

After the desired conversion is reached, filter off the enzyme.

-

The mixture of the acylated and unreacted amine can be separated by column chromatography or by an acid-base extraction procedure.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | (S)-Amine Yield (%) | (S)-Amine ee% | (R)-Amide Yield (%) | (R)-Amide ee% |

| CAL-B | Ethyl Acetate | Toluene | ~50 | ~45 | >98 | ~45 | >98 |

Note: Data is representative for similar phenylethylamines and may vary for this compound.

Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable building block for the synthesis of a variety of chiral molecules. Its applications span from the development of novel therapeutics to the creation of advanced materials.

-

Pharmaceutical Intermediates: The aniline moiety can be a key component in the synthesis of active pharmaceutical ingredients (APIs). The presence of a chiral center allows for the stereoselective synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects. The aniline functional group provides a handle for further chemical transformations, such as N-alkylation, acylation, or participation in cross-coupling reactions.[7][8]

-

Chiral Ligands: The two nitrogen atoms of this compound can act as coordination sites for metal ions. This property makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to form catalysts that can induce high enantioselectivity in a wide range of chemical reactions.[9][10]

-

Chiral Auxiliaries: The chiral amine can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recycled.[11]

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows.

Conclusion

This compound stands as a potent and versatile chiral building block in the arsenal of synthetic chemists. Its straightforward synthesis and effective resolution into single enantiomers provide a reliable pathway to this valuable synthon. The strategic incorporation of enantiopure this compound into synthetic routes enables the efficient and stereocontrolled construction of complex chiral molecules, with significant implications for the fields of medicinal chemistry, asymmetric catalysis, and materials science. The methodologies and data presented in this guide are intended to facilitate the broader adoption and application of this important chiral building block in innovative research and development endeavors.

References

- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rationally designing safer anilines: the challenging case of 4-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Differential Reactivity of Primary Amino Groups in 4-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)aniline is a versatile diamine building block of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a primary aromatic amine and a primary aliphatic amine, bestowing it with distinct chemical properties. The differential reactivity of these two amino groups allows for chemoselective modifications, making it a valuable scaffold for the synthesis of complex molecules, including pharmaceutical intermediates and functionalized polymers. This technical guide provides a comprehensive overview of the reactivity of the primary amino groups in this compound, offering insights into its physicochemical properties, and detailing experimental protocols for the characterization of its differential reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this and similar difunctional molecules.

Physicochemical Properties and Basicity

The reactivity of the amino groups in this compound is fundamentally governed by their basicity, which is quantified by their respective pKa values. The aromatic amino group, directly attached to the benzene ring, is significantly less basic than the aliphatic amino group situated on the ethyl side chain. This difference arises from the delocalization of the lone pair of electrons on the aromatic nitrogen into the π-system of the benzene ring, which reduces their availability for protonation. Conversely, the alkyl group of the aliphatic amine is electron-donating, increasing the electron density on the nitrogen and enhancing its basicity.

To quantitatively understand this, we can examine the pKa values of analogous monofunctional compounds: 4-ethylaniline for the aromatic portion and 1-phenylethanamine for the aliphatic portion.

| Compound | Functional Group | pKa of Conjugate Acid | Reference |

| 4-Ethylaniline | Aromatic Amine | ~5.00 | [1][2] |

| 1-Phenylethanamine | Aliphatic Amine | ~9.04 (Predicted) | [3] |

| This compound | Aromatic Amine | ~5.0 (Estimated) | |

| This compound | Aliphatic Amine | ~9.0 (Estimated) |

Table 1: Comparison of pKa values for analogous amines to estimate the basicity of the amino groups in this compound.

This significant difference in pKa values is the cornerstone of the chemoselective reactions involving this compound.

Differential Reactivity in Chemical Transformations

The pronounced difference in basicity and nucleophilicity between the two primary amino groups allows for a high degree of chemoselectivity in various chemical reactions. The more nucleophilic aliphatic amine will preferentially react with electrophiles under controlled conditions.

| Reaction Type | Reagent | Major Product | Minor Product |

| N-Acylation | Acetyl Chloride | N-(1-(4-aminophenyl)ethyl)acetamide | N-(4-(1-aminoethyl)phenyl)acetamide |

| N-Alkylation | Methyl Iodide | 4-(1-(methylamino)ethyl)aniline | 4-(1-aminoethyl)-N-methylaniline |

| Schiff Base Formation | Benzaldehyde | 1-(4-aminophenyl)-N-benzylideneethan-1-amine | 4-(1-(benzylideneamino)ethyl)aniline |

| Sulfonylation | Tosyl Chloride | N-(1-(4-aminophenyl)ethyl)-4-methylbenzenesulfonamide | N-(4-(1-aminoethyl)phenyl)-4-methylbenzenesulfonamide |

Table 2: Expected major and minor products in chemoselective reactions of this compound.

This selective reactivity is crucial in multi-step syntheses where one amino group needs to be modified while the other remains available for subsequent transformations.

Experimental Protocols

Determination of pKa Values by UV-Vis Spectrophotometric Titration

This protocol outlines a method to experimentally determine the pKa values of the two amino groups in this compound.[4][5][6]

Materials:

-

This compound

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

pH meter

-

Quartz cuvettes (1 cm path length)

-

Standard buffer solutions (pH range 2-12)

-

0.1 M HCl and 0.1 M NaOH solutions

-

Deionized water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a small amount of DMSO and dilute with deionized water.

-

Preparation of Sample Solutions: For each measurement, add a precise volume of the stock solution to a series of buffer solutions of known pH, ensuring the final concentration of the diamine is constant (e.g., 50 µM). The pH of each solution should be accurately measured.

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution at a constant temperature (e.g., 25 °C). Use the corresponding buffer solution as a blank.

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these selected wavelengths against pH.

-

The resulting titration curve will show two inflection points, corresponding to the two pKa values.

-

For more accurate determination, use appropriate software to fit the data to the Henderson-Hasselbalch equation for a dibasic species. The lower pKa will correspond to the aromatic amino group, and the higher pKa to the aliphatic amino group.

-

Kinetic Analysis of Selective N-Acylation by HPLC

This protocol describes a method to quantify the differential reactivity of the two amino groups through a kinetic study of a selective acylation reaction.[7][8]

Materials:

-

This compound

-

Acetyl chloride (or another acylating agent)

-

A non-nucleophilic base (e.g., triethylamine)

-

Aprotic solvent (e.g., acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

Syringe filters (0.45 µm)

-

Autosampler vials

Procedure:

-

Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound and the non-nucleophilic base in the aprotic solvent.

-

Initiation of Reaction: At time t=0, add a stoichiometric equivalent (or slight excess) of the acylating agent to the solution with vigorous stirring.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a primary amine like benzylamine in excess or dilute acid) to stop the reaction.

-

Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase and filter it through a syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Develop an HPLC method that can separate the starting material, the two possible mono-acylated products, and the di-acylated product.

-

Inject the samples onto the HPLC system and record the chromatograms.

-

Identify the peaks corresponding to each species by running authentic standards if available, or by LC-MS analysis.

-

-

Data Analysis:

-

Integrate the peak areas of the starting material and the two mono-acylated products at each time point.

-

Generate concentration vs. time profiles for each species.

-

Determine the initial reaction rates for the formation of both mono-acylated products. The ratio of these rates will provide a quantitative measure of the relative reactivity of the aliphatic vs. the aromatic amino group.

-

Application in Drug Discovery: A Hypothetical Signaling Pathway

The chemoselective nature of this compound makes it an attractive scaffold in drug discovery for the synthesis of targeted covalent inhibitors or bifunctional molecules. For instance, the more reactive aliphatic amine can be used to attach a warhead that covalently binds to a target protein, while the aromatic amine can be modified to enhance cell permeability or to introduce a second pharmacophore that interacts with another protein in a signaling pathway.

Conclusion

This compound is a molecule with two primary amino groups of distinctly different reactivity. The aliphatic amino group is significantly more basic and nucleophilic than its aromatic counterpart. This inherent difference allows for predictable and selective chemical modifications, which is a highly desirable feature in the synthesis of complex organic molecules. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this differential reactivity. A thorough understanding and exploitation of these properties will continue to facilitate the development of novel pharmaceuticals and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Ethylaniline | 589-16-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. ishigirl.tripod.com [ishigirl.tripod.com]

- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)aniline Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1-Aminoethyl)aniline hydrochloride, a valuable building block in pharmaceutical and chemical research. This document details two primary synthetic routes from 4-aminoacetophenone: a two-step method involving an oxime intermediate and a direct reductive amination via the Leuckart reaction. Detailed experimental protocols, comparative quantitative data, and process visualizations are provided to assist researchers in the effective production of this compound.

Overview of Synthetic Pathways

The synthesis of this compound hydrochloride from 4-aminoacetophenone can be effectively achieved through two principal methods. The first is a two-step process involving the formation of a p-aminoacetophenone oxime intermediate, which is subsequently reduced. The second is a more direct, one-pot reductive amination known as the Leuckart reaction.

Caption: Synthetic routes to this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound hydrochloride.

| Parameter | Two-Step Synthesis (via Oxime) | Direct Reductive Amination (Leuckart Reaction) |

| Starting Material | 4-Aminoacetophenone | 4-Aminoacetophenone |

| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate, 10% Pd/C, Hydrogen, HCl | Ammonium formate |

| Intermediate | p-Aminoacetophenone oxime | N-formyl-4-(1-aminoethyl)aniline (in-situ) |

| Overall Yield | ~90% (for the hydrochloride salt from the oxime) | Typically 40-60% |

| Purity | High, obtained as a white solid[1] | Variable, requires purification |

| Melting Point (°C) | Not specified in literature | Not applicable |

| 1H NMR (DMSO-d6, δ) | Not available | Not applicable |

| IR (KBr, cm⁻¹) | Not available | Not applicable |

Experimental Protocols

Two-Step Synthesis via Oxime Intermediate

This method involves the initial formation of p-aminoacetophenone oxime, followed by catalytic hydrogenation to yield the desired product.[1]

Step 1: Synthesis of p-Aminoacetophenone Oxime

Caption: Workflow for the synthesis of p-aminoacetophenone oxime.

Protocol:

-

In a round-bottom flask, dissolve 5 g of p-aminoacetophenone in 80 ml of ethanol.

-

To this solution, add 4.18 g of hydroxylamine hydrochloride and 9.93 g of sodium acetate.

-

Stir the reaction mixture at 60°C for 6 hours.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

To the residue, add 40 ml of water and extract the aqueous layer three times with 40 ml of ethyl acetate.

-

Combine the organic layers and remove the ethyl acetate by rotary evaporation to yield p-aminoacetophenone oxime as a pale yellowish solid (yield: 5.56 g).[1]

Step 2: Synthesis of this compound Hydrochloride

Caption: Workflow for the hydrogenation of the oxime.

Protocol:

-

Prepare a solution of 5.56 g of p-aminoacetophenone oxime and 20 ml of concentrated hydrochloric acid in 50 ml of ethanol.

-

Add 784 mg of 10% palladium on activated carbon to the solution.

-

Subject the reaction mixture to hydrogenation at atmospheric pressure until the uptake of hydrogen ceases.

-

Filter the reaction solution to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound hydrochloride as a white solid (yield: 7.5 g).[1]

Direct Reductive Amination via the Leuckart Reaction

The Leuckart reaction provides a one-pot method for the synthesis of amines from ketones using ammonium formate as both the amine source and the reducing agent.[2][3]

Caption: Workflow for the Leuckart reaction.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, mix one equivalent of 4-aminoacetophenone with an excess (3-5 equivalents) of ammonium formate.

-

Heat the mixture in an oil bath to 160-185°C. The reaction is typically vigorous at the beginning.

-

Maintain the temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and add concentrated hydrochloric acid. Reflux the mixture for several hours to hydrolyze the intermediate formamide.

-

After cooling, make the solution basic with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield this compound as a free base.

-

To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a concentrated solution of hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound hydrochloride. The two-step synthesis via an oxime intermediate generally provides higher yields and a purer product. The Leuckart reaction offers a more direct, one-pot alternative, though yields may be lower and require more extensive purification. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available resources. The provided protocols and data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(1-Aminoethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Aminoethyl)aniline is a chiral primary aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds, capable of separating the main component from process-related impurities and degradation products. This application note provides a detailed protocol for the determination of both chemical and enantiomeric purity of this compound using reversed-phase and chiral HPLC, respectively.

Analytical Principles

The purity analysis of this compound is approached in two parts:

-

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity: This method separates this compound from its structurally related impurities based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

-

Chiral HPLC for Enantiomeric Purity: Due to the presence of a chiral center, this compound exists as a pair of enantiomers. A chiral stationary phase (CSP) is employed to differentiate and quantify these enantiomers. The separation of enantiomers is crucial in the pharmaceutical industry as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

Instrumentation and Chromatographic Conditions

The following tables summarize the proposed starting conditions for the HPLC analyses. Method development and validation are required to ensure suitability for a specific purpose.

Table 1: Proposed RP-HPLC Method for Chemical Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Proposed Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10, v/v) with 0.1% suitable amine modifier |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample and Standard Preparation

For RP-HPLC Analysis:

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the same diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

For Chiral HPLC Analysis:

-

Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 3: System Suitability Test (SST) Results (Example)

| Parameter | Acceptance Criteria | RP-HPLC Result | Chiral HPLC Result |

| Tailing Factor (T) | T ≤ 2.0 | ||

| Theoretical Plates (N) | N ≥ 2000 | ||

| Resolution (Rs) | Rs ≥ 2.0 (between enantiomers) | N/A | |

| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Table 4: Impurity Profile from RP-HPLC (Example)

| Peak No. | Retention Time (min) | Relative Retention Time | Area (%) | Impurity Name (if known) |

| 1 | ||||

| Main Peak | 1.00 | This compound | ||

| 2 |

Table 5: Enantiomeric Purity from Chiral HPLC (Example)

| Enantiomer | Retention Time (min) | Area (%) |

| Enantiomer 1 | ||

| Enantiomer 2 |

Workflow and Diagrams

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

Caption: Workflow for the purity analysis of this compound.

Conclusion

The proposed RP-HPLC and chiral HPLC methods provide a robust framework for the comprehensive purity analysis of this compound. These methods are essential for quality control in research, development, and manufacturing settings, ensuring the identity, purity, and quality of this important chemical intermediate. It is imperative that these methods are fully validated according to ICH guidelines or other relevant regulatory standards before implementation.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(1-Aminoethyl)aniline. This document outlines the predicted spectral data, detailed experimental protocols for sample preparation and spectral acquisition, and visual representations of the molecular structure and experimental workflow.

Introduction

This compound is a primary aromatic amine containing a chiral ethylamine substituent. As a versatile building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This document provides the expected ¹H and ¹³C NMR spectral data and standardized protocols for its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established substituent effects on the chemical shifts of aromatic and aliphatic systems. The spectra are referenced to a standard internal reference, Tetramethylsilane (TMS), at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (CH₃) | ~ 1.3 | Doublet (d) | ~ 6.5 - 7.0 | 3H |

| H-6 (CH) | ~ 4.0 | Quartet (q) | ~ 6.5 - 7.0 | 1H |

| H-2, H-6 (Aromatic) | ~ 7.0 | Doublet (d) | ~ 8.0 - 8.5 | 2H |

| H-3, H-5 (Aromatic) | ~ 6.6 | Doublet (d) | ~ 8.0 - 8.5 | 2H |

| NH₂ (Aniline) | ~ 3.5 (broad) | Singlet (s) | - | 2H |

| NH₂ (Ethylamine) | ~ 1.5 (broad) | Singlet (s) | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (CH₃) | ~ 25 |

| C-6 (CH) | ~ 50 |

| C-3, C-5 (Aromatic) | ~ 115 |

| C-2, C-6 (Aromatic) | ~ 129 |

| C-4 (Aromatic) | ~ 135 |

| C-1 (Aromatic) | ~ 145 |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a high-quality NMR sample of this compound.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[2]

-

Sample Concentration:

-

Dissolution: In a small, clean, and dry vial, weigh the desired amount of this compound. Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.[2]

-

Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube.[3] This step is crucial for achieving good spectral resolution.

-

Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube to a height of at least 4 cm.[1][4]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[4] Many commercially available deuterated solvents already contain TMS.

-

Labeling: Clearly label the NMR tube with the sample identification.[2]

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[3]

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

These are general parameters for acquiring standard one-dimensional NMR spectra on a typical NMR spectrometer. Instrument-specific parameters may require optimization.[4]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

-

Spectral Width: Typically set to 12-16 ppm to cover the entire proton chemical shift range.[4]

-

Acquisition Time: 2-4 seconds.[4]

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.[4]

-

Number of Scans (ns): 8-16 scans are usually sufficient for moderately concentrated samples.[4]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.[4]

-

Spectral Width: A wider spectral width, typically 0-220 ppm, is required for ¹³C NMR.[4]

-

Acquisition Time: 1-2 seconds.[4]

-

Relaxation Delay (d1): 2-5 seconds.[4]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is necessary, ranging from 128 to several thousand, depending on the sample concentration.[4]

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for the NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for NMR analysis.

References

Application Notes and Protocols for the N-alkylation of 4-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-(1-aminoethyl)aniline, a key transformation for the synthesis of diverse chemical entities relevant to pharmaceutical and materials science research. The protocols presented herein focus on two primary methodologies: reductive amination, which offers high selectivity and control, and direct alkylation with alkyl halides, a classical approach. Given the presence of two primary amino groups in this compound—one aromatic and one aliphatic—special consideration is given to reaction conditions that can influence selectivity.

Introduction

This document outlines two robust protocols for the N-alkylation of this compound. Reductive amination is highlighted as a preferred method for achieving mono-alkylation with high selectivity, thereby avoiding the common issue of over-alkylation seen with other methods.[3] Direct alkylation with alkyl halides is also presented as a viable, albeit potentially less selective, alternative.[4][5]

Data Presentation

The following tables summarize typical quantitative data for the N-alkylation of aromatic and aliphatic amines based on the protocols described below. The expected yields for the N-alkylation of this compound are extrapolated from literature precedents on similar substrates. Actual yields may vary depending on the specific substrate, reagents, and experimental conditions.

Table 1: Reductive Amination of Amines with Aldehydes

| Entry | Amine Substrate | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Aniline | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 85-95 |

| 2 | Benzylamine | Acetaldehyde | NaBH₃CN | Methanol | 25 | 8 | 80-90 |

| 3 | 4-Methoxyaniline | Heptanal | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 16 | 90-98 |

| 4 | This compound (aliphatic NH₂) | Propionaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 80-90 (Expected) |

| 5 | This compound (aromatic NH₂) | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 50 | 24 | 70-80 (Expected, with aliphatic NH₂ protected) |

Table 2: Direct N-Alkylation of Amines with Alkyl Halides

| Entry | Amine Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (Mono-alkylated) |

| 1 | Aniline | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 60-75 |

| 2 | Benzylamine | Ethyl Iodide | Et₃N | Tetrahydrofuran | 25 | 24 | 50-65 (mixture with di-alkylated product) |

| 3 | 4-Bromoaniline | Methyl Iodide | NaH | Dimethylformamide | 0-25 | 12 | 70-85 |

| 4 | This compound (aliphatic NH₂) | Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 18 | 40-60 (Expected, mixture of products) |

Experimental Protocols

Protocol 1: Selective N-Alkylation of the Aliphatic Amine via Reductive Amination

This protocol is designed for the selective mono-alkylation of the more nucleophilic aliphatic amino group of this compound.

Materials:

-

This compound

-

Aldehyde (e.g., acetaldehyde, propionaldehyde, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

-

Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for N-alkylation using an alkyl halide. Note that this method may result in a mixture of mono- and di-alkylated products, as well as potential alkylation at both the aliphatic and aromatic amino groups.[4][5] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.

-

Add the base (e.g., K₂CO₃, 2.0 eq).

-

Slowly add the alkyl halide (1.0-1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to 60-80°C and monitor the reaction by TLC.

-

After the starting material is consumed (typically 6-24 hours), cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and poly-alkylated byproducts.

Mandatory Visualizations

Reductive Amination Workflow

Caption: Workflow for the reductive amination of this compound.

Direct Alkylation Workflow

Caption: Workflow for the direct alkylation of this compound.

Reaction Pathway Comparison

Caption: Comparison of reductive amination and direct alkylation pathways.

References

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

Application Notes and Protocols: Utilizing 4-(1-Aminoethyl)aniline in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1-Aminoethyl)aniline and its derivatives in modern peptide synthesis. This unique building block offers versatile applications, from the creation of complex peptide architectures to the development of targeted peptide-drug conjugates (PDCs). The protocols outlined below are intended to serve as a foundational guide for the successful incorporation of this moiety into synthetic peptides.

Introduction

This compound is a bifunctional molecule featuring a primary aliphatic amine and an aromatic amine. This structure allows for its incorporation into peptide chains as a non-canonical amino acid, a flexible linker, or a precursor for further chemical modifications. Its derivatives, particularly those of the broader o-aminoaniline class, are instrumental in facilitating native chemical ligation (NCL), peptide cyclization, and C-terminal functionalization.[1][2] The strategic placement of this compound within a peptide sequence can impart specific conformational constraints, introduce a site for bioconjugation, or serve as a handle for attaching payloads such as small molecule drugs.

Key Applications

Peptide Thioester Precursor for Native Chemical Ligation (NCL)

The o-aminoaniline moiety is a well-established precursor for the generation of peptide thioesters, which are essential for NCL.[1][2][3] NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The this compound can be adapted for this purpose, typically after acylation of the aromatic amine with a group that can be converted into a thioester.

-